![molecular formula C21H14FNO2 B5558730 2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)

2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indene-1,3(2H)-dione derivatives, including compounds similar to "2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione," often involves palladium-catalyzed carbonylative annulation reactions. For example, a related synthesis pathway involves the use of 1-(2-halophenyl)-1,3-diones with phenyl formate as a CO source under palladium catalysis, showcasing a broad substrate scope and good to excellent yields (Zhang et al., 2015).

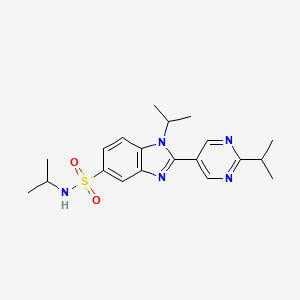

Molecular Structure Analysis

The molecular structure of indene-1,3-dione derivatives is characterized by the presence of a fused ring system, which can adopt various conformations. For example, 2-substituted indene-1,3(2H)-dione compounds have been analyzed using single-crystal X-ray diffraction, revealing diverse conformations and intermolecular interactions that influence their chemical reactivity and physical properties. The specific structure of "2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione" would likely display similar complexity, with the fluorophenyl and phenyl groups introducing additional electronic and steric effects (Li et al., 2005).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study explored the synthesis of derivatives similar to 2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, demonstrating significant antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Ghorab et al., 2017).

Molecular Structure Analysis

Research on isomeric compounds related to 2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione has provided insights into their molecular structures and properties, such as conformation and intermolecular interactions. This is crucial for understanding the chemical behavior and potential applications of these compounds (Li et al., 2005).

Photocyclization Studies

The photochemical behavior of compounds structurally similar to 2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione, particularly in relation to the substitution of halogen atoms, has been investigated. These studies contribute to the understanding of how light influences chemical reactions and the formation of new compounds (Košmrlj & Šket, 2007).

Synthesis and Chemical Reactions

Research into the synthesis and reactions of related fluorinated compounds has been conducted, focusing on the formation of various derivatives and their chemical properties. This research is instrumental in developing new synthetic methods and understanding reaction mechanisms (Pimenova et al., 2003).

Palladium-Catalyzed Reactions

Studies on palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source to synthesize indene-1,3(2H)-dione derivatives demonstrate the potential for efficient and versatile synthetic applications in organic chemistry (Zhang et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-fluoroanilino)-2-phenylindene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO2/c22-15-10-12-16(13-11-15)23-21(14-6-2-1-3-7-14)19(24)17-8-4-5-9-18(17)20(21)25/h1-13,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXXQQUHASHKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)

![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5558705.png)

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)

![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5558744.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(4-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5558756.png)

![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)